molecular formula C10H8N2O B14431620 4-Ethoxybenzene-1,2-dicarbonitrile CAS No. 81573-26-4

4-Ethoxybenzene-1,2-dicarbonitrile

Cat. No.: B14431620
CAS No.: 81573-26-4
M. Wt: 172.18 g/mol
InChI Key: COTPFQKCHIZHQY-UHFFFAOYSA-N
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Description

4-Ethoxybenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of an ethoxy group and two nitrile groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzene-1,2-dicarbonitrile typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases and specific catalysts to facilitate the substitution reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethoxybenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

  • 4-Methoxybenzene-1,2-dicarbonitrile
  • 4-Chlorobenzene-1,2-dicarbonitrile
  • 4-Fluorobenzene-1,2-dicarbonitrile

Comparison: 4-Ethoxybenzene-1,2-dicarbonitrile is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to methoxy, chloro, or fluoro substituents. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules .

Properties

CAS No.

81573-26-4

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

4-ethoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C10H8N2O/c1-2-13-10-4-3-8(6-11)9(5-10)7-12/h3-5H,2H2,1H3

InChI Key

COTPFQKCHIZHQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

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